2-Oxa-7-azaspiro[4.5]decane
Overview
Description
2-Oxa-7-azaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro derivatives, which are known for their three-dimensional structural properties and inherent rigidity. These features make spiro compounds valuable in the synthesis of biologically active molecules and potential drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 2-Oxa-7-azaspiro[4.5]decane involves a diastereoselective gold and palladium relay catalytic tandem cyclization reaction. This process starts with enynamides and vinyl benzoxazinanones, leading to the formation of furan-derived azadiene, which undergoes a [2 + 4] cycloaddition with a palladium-π-allyl dipole . This method achieves high yields and diastereoselectivities under mild conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction involves a tandem radical addition and dearomatizing cyclization process, providing an efficient route for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-7-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, Raney nickel with hydrogen.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated spiro compounds .
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, as an FGFR4 inhibitor, it binds to the fibroblast growth factor receptor 4, blocking its activity and thereby inhibiting cancer cell proliferation . Similarly, as a vanin-1 enzyme inhibitor, it interferes with the enzyme’s role in metabolism and inflammation .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness: 2-Oxa-7-azaspiro[4.5]decane stands out due to its specific structural features, such as the presence of both oxygen and nitrogen atoms in the spiro ring system. This unique combination enhances its potential for biological activity and makes it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
2-oxa-9-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDULWLULNPQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610345 | |
Record name | 2-Oxa-7-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-74-9 | |
Record name | 2-Oxa-7-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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